N-(4-Isopropylphenyl)oxetan-3-amine
Description
N-(4-Isopropylphenyl)oxetan-3-amine is a small organic compound characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) linked via an amine group to a 4-isopropylphenyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the isopropyl group and enhanced metabolic stability from the oxetane ring.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)13-12-7-14-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJYRBHGPSKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization can be achieved through intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve scalable and robust synthetic routes. These methods may include the use of electrophilic halocyclization of alcohols or the Paternò–Büchi [2+2] photocycloaddition to form the oxetane ring
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures or open the ring to form linear compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydrox
Biological Activity
N-(4-Isopropylphenyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxetane ring substituted with a 4-isopropylphenyl group. The unique structure of this compound allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can modulate pathways involved in cancer proliferation and immune response regulation. For instance, some derivatives of oxetanes have been shown to inhibit deubiquitinating enzymes, which are critical in cancer cell survival and proliferation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For example, derivatives containing similar moieties have demonstrated efficacy against respiratory syncytial virus (RSV), with some exhibiting low cytotoxicity while maintaining antiviral potency . The selectivity and potency of these compounds make them promising candidates for further development.
Case Study 1: Antiviral Efficacy
In a study evaluating a series of quinazolinedione-derived compounds, one analog featuring a 4-isopropylbenzyl moiety showed significant antiviral activity against RSV. The compound demonstrated an effective concentration (EC50) of 2.1 μM, indicating its potential as a therapeutic agent against viral infections .
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the potential of oxetane derivatives in inhibiting the USP1/UAF1 deubiquitinating complex. This study found that certain compounds exhibited nanomolar potency in inhibiting USP1/UAF1 activity, correlating with reduced viability in non-small cell lung cancer models . These findings suggest that this compound may possess similar anticancer properties.
Table 1: Summary of Biological Activities
| Activity Type | Compound | EC50 (μM) | Notes |
|---|---|---|---|
| Antiviral | This compound | 2.1 | Effective against RSV |
| Deubiquitination Inhibition | Related Oxetane Derivative | Nanomolar | Targets USP1/UAF1 complex |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-(4-Isopropylphenyl)oxetan-3-amine with three structurally related compounds:
Key Observations:
Electronic Effects: The nitro group in N-(4-nitrophenyl)oxetan-3-amine is strongly electron-withdrawing, increasing polarity and reducing lipophilicity compared to the electron-donating isopropyl group in the target compound. This difference likely impacts solubility and bioavailability .
Structural Complexity :
- The patent examples (13 and 14) feature larger, multi-ring systems (tetrahydro-pyran, cyclopentyl, piperidine), increasing molecular weight and complexity. These structures may improve target binding affinity but could reduce synthetic accessibility compared to the simpler oxetane-based compounds .
Metabolic Stability :
- The oxetane ring in both this compound and its nitro analog may confer metabolic stability by resisting oxidative degradation, a common issue with larger heterocycles like piperidine or tetrahydropyran .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
